5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol
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Overview
Description
5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol is a chemical compound known for its unique structure and properties It features a morpholine ring substituted with two methyl groups at positions 2 and 6, a methoxy group at position 2 of the phenol ring, and a methyl group at position 4 of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol typically involves a Mannich reaction. This reaction introduces an aminoalkyl substituent into the molecule. The process involves the reaction of curcumin pyrazole with formaldehyde and 2,6-dimethylmorpholine under reflux conditions for 8 hours . The product is obtained as a brownish-yellow powder with a yield of 73%, a melting point of 193–194°C, and an Rf value of 0.65 in an ethanol-chloroform mixture (1:12) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Mannich reaction remains a viable method for large-scale synthesis. The reaction conditions can be optimized for industrial production by adjusting the temperature, reaction time, and concentrations of the reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Curcumin Pyrazole: A precursor in the synthesis of 5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol.
2,6-Dimethylmorpholine: A key reactant in the Mannich reaction used to synthesize the compound.
Other Mannich Derivatives: Compounds with similar structures and properties, often used in similar applications.
Uniqueness
This compound is unique due to its enhanced water solubility compared to its precursors and other similar compounds. This increased solubility improves its bioavailability and potential therapeutic efficacy .
Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10-7-15(8-11(2)18-10)9-12-4-5-14(17-3)13(16)6-12/h4-6,10-11,16H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYUNVALOKTLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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